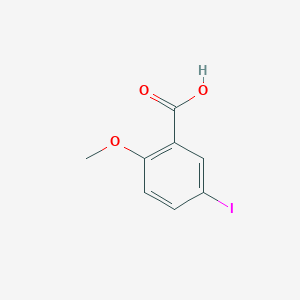

5-Iodo-2-methoxybenzoic acid

Beschreibung

Eigenschaften

IUPAC Name |

5-iodo-2-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IO3/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVEBPHMWZVPXQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70399155 | |

| Record name | 5-iodo-2-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2786-00-7 | |

| Record name | 5-iodo-2-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization of 5 Iodo 2 Methoxybenzoic Acid

Nucleophilic Substitution Reactions Involving the Iodine Atom

The iodine atom attached to the benzene (B151609) ring in 5-iodo-2-methoxybenzoic acid serves as a leaving group, making the compound susceptible to nucleophilic aromatic substitution reactions under specific conditions. While direct nucleophilic substitution on unactivated aryl halides is generally challenging, the reactivity can be influenced by the choice of nucleophile, solvent, and the use of catalysts. In the context of similar iodo-aromatic compounds, nucleophiles such as amines, hydroxides, and carbonates can displace the iodine atom, typically in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Cross-Coupling Chemistry

The presence of the iodine atom makes this compound an excellent substrate for various metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Cross-Coupling Reactions for Biaryl Synthesis

The Suzuki-Miyaura cross-coupling is a powerful method for forming carbon-carbon bonds, particularly for synthesizing biaryl compounds. chemistryviews.org This reaction involves the coupling of an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. scielo.org.mx Aryl iodides are highly reactive substrates for this transformation.

In a typical Suzuki-Miyaura reaction, this compound (or its ester derivative) is reacted with an arylboronic acid in the presence of a palladium catalyst and a base. nih.govnijotech.com The choice of catalyst, ligands, base, and solvent system is crucial for achieving high yields. chemistryviews.org

Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling of Aryl Halides Interactive data table available online.

| Catalyst/Precatalyst | Ligand | Base | Solvent System | Temperature (°C) |

|---|---|---|---|---|

| Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF/Water | 100 |

| Pd/C | None | K₂CO₃ | DMF | Reflux scielo.org.mx |

This table represents typical conditions and may vary depending on the specific substrates used.

Ullmann Condensation Reactions

The Ullmann reaction, and its variations, are copper-catalyzed cross-coupling reactions used to form aryl-aryl, aryl-ether, aryl-amine, and aryl-thioether bonds. organic-chemistry.orgwikipedia.org The classic Ullmann condensation involves the self-coupling of two aryl halide molecules at high temperatures in the presence of copper. wikipedia.org More contemporary "Ullmann-type" reactions allow for the coupling of an aryl halide with various nucleophiles, including alcohols, amines, and thiols, under milder conditions, often facilitated by the use of ligands. nih.govresearchgate.net

Aryl iodides are the most reactive halides for Ullmann-type reactions. nih.gov The reaction of this compound with phenols, anilines, or other nucleophiles in the presence of a copper catalyst and a base can lead to the formation of diaryl ethers and N-aryl products, respectively. umass.edu

Table 2: Key Components in Ullmann Condensation Reactions Interactive data table available online.

| Component | Examples | Role |

|---|---|---|

| Copper Source | CuI, Cu₂O, Cu powder, Cu(OAc)₂ | Catalyst nih.gov |

| Aryl Halide | This compound | Electrophile |

| Nucleophile | Phenols, Amines, Thiols, Amides | Coupling Partner organic-chemistry.org |

| Base | Cs₂CO₃, K₂CO₃, K₃PO₄ | Activates Nucleophile |

| Ligand (optional) | 1,10-Phenanthroline, N,N'-Dimethylethylenediamine | Accelerates Reaction, Improves Yield nih.gov |

| Solvent | DMF, Dioxane, Toluene, CH₃CN | Reaction Medium |

Other Metal-Catalyzed Coupling Reactions

Beyond Suzuki and Ullmann reactions, the iodo group in this compound enables participation in other significant cross-coupling methodologies.

Sonogashira Coupling: This reaction creates a carbon-carbon bond between an aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of a base, typically an amine. wikipedia.orglibretexts.orgorganic-chemistry.org The high reactivity of the C-I bond makes this compound an ideal substrate for synthesizing arylalkynes. libretexts.org

Heck Reaction: The Heck reaction couples an aryl halide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org This palladium-catalyzed process involves the reaction of this compound with an alkene in the presence of a base. wikipedia.orgnih.gov

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) is another key reactive center in the molecule, allowing for a variety of derivatization reactions.

Esterification Reactions

Esterification is one of the most common reactions involving the carboxylic acid group. The Fischer esterification is a classic method where the carboxylic acid is reacted with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. byjus.com This is a reversible reaction, and to achieve high yields of the ester, it is often necessary to use a large excess of the alcohol or to remove the water that is formed during the reaction. byjus.com

Alternatively, other methods can be employed for the esterification of this compound. These include reaction with alkyl halides in the presence of a base, or the use of coupling agents that activate the carboxylic acid towards nucleophilic attack by an alcohol. Another effective method involves using dried Dowex H+ cation-exchange resin, which can act as a reusable acid catalyst. nih.gov

Table 3: Common Esterification Methods Interactive data table available online.

| Method | Reagents | Key Features |

|---|---|---|

| Fischer Esterification | Alcohol, Strong Acid Catalyst (e.g., H₂SO₄) | Equilibrium-driven; requires excess alcohol or water removal. byjus.com |

| Reaction with Alkyl Halides | Alkyl Halide, Base (e.g., K₂CO₃) | Forms ester and a salt byproduct. |

| Coupling Agent-Mediated | Alcohol, Coupling Agent (e.g., DCC, EDC) | Mild conditions, high yields. |

| Ion-Exchange Resin | Alcohol, Dowex H+ Resin | Environmentally friendly, reusable catalyst. nih.gov |

Amide Formation via Direct Condensation or Activated Esters

The carboxylic acid moiety of this compound is a primary site for derivatization, most commonly through the formation of amides. This transformation can be achieved through several synthetic routes.

Direct Condensation: This method involves the reaction of the carboxylic acid with an amine, typically at elevated temperatures and often with a catalyst to facilitate the removal of water. Lewis acids like titanium tetrachloride (TiCl4) can mediate this direct condensation, allowing the reaction to proceed under milder conditions. nih.govresearchgate.net A general procedure involves heating the carboxylic acid and the amine in a solvent like pyridine in the presence of the catalyst. nih.gov

Activated Esters: A more common and often milder approach involves the conversion of the carboxylic acid into a more reactive intermediate, known as an activated ester. nih.govnih.gov This two-step process first involves reacting this compound with a coupling reagent (e.g., carbodiimides) or converting it to an acyl chloride. nih.govnih.gov This activated intermediate is then reacted with a primary or secondary amine to form the corresponding amide bond with high efficiency. nih.govnih.gov This method is broadly applicable and tolerates a wide range of functional groups on the amine component.

| Method | Description | Typical Conditions | Advantages |

| Direct Condensation | One-pot reaction of carboxylic acid and amine. | High temperature, often with a Lewis acid catalyst (e.g., TiCl4, Nb2O5). nih.govresearchgate.net | Atom economical, simpler procedure. |

| Activated Esters | Two-step process via a reactive intermediate (e.g., acyl chloride, activated ester). | Often at room temperature after initial activation. | High yields, mild conditions, broad substrate scope. nih.govnih.gov |

Reduction to Alcohol Derivatives

The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding (5-Iodo-2-methoxyphenyl)methanol. This transformation is a fundamental reaction in organic synthesis, converting the planar carboxyl group into a tetrahedral carbinol center.

Common reducing agents for this purpose include strong hydride reagents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) complexes, typically in an ethereal solvent like tetrahydrofuran (THF). The choice of reagent is crucial to ensure the selective reduction of the carboxylic acid without affecting the other functional groups on the aromatic ring. The product of this reaction, 5-Iodo-2-methoxybenzyl alcohol, is a stable compound. bldpharm.com

Decarboxylation Pathways

Decarboxylation is the removal of the carboxyl group, typically as carbon dioxide. For aromatic carboxylic acids, this reaction is generally difficult and requires harsh conditions. However, the electronic nature of the substituents can influence the feasibility of this reaction. Studies on related methoxybenzoic acids have shown that they are susceptible to decarboxylation under certain conditions. acs.org For instance, transition-metal-free decarboxylative iodination can occur at elevated temperatures. acs.org Research has indicated that an ortho-methoxy group can destabilize the carboxylate intermediate, potentially lowering the energy barrier for decarboxylation compared to its para-substituted analogue. acs.org This "ortho effect" suggests that this compound may undergo decarboxylation more readily than isomers without the ortho-methoxy substituent. acs.org

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) introduces new substituents onto the benzene ring. The outcome of such reactions on this compound is directed by the existing substituents. The rate-determining step is the initial attack of the electrophile on the aromatic ring, forming a carbocation intermediate. uci.edumasterorganicchemistry.com

The directing effects of the substituents are as follows:

Methoxy (B1213986) group (-OCH₃): A strong activating group and ortho, para-director due to its ability to donate electron density by resonance. lkouniv.ac.inmnstate.edu

Iodine atom (-I): A deactivating group due to its inductive electron withdrawal, but an ortho, para-director because its lone pairs can stabilize the carbocation intermediate through resonance. uci.edu

Carboxylic acid group (-COOH): A strong deactivating group and a meta-director due to both inductive and resonance electron withdrawal. lkouniv.ac.in

The positions open for substitution are C3, C4, and C6. The powerful activating and ortho, para-directing effect of the methoxy group at C2 will strongly direct incoming electrophiles to the C3 (ortho) and C5 (para) positions. However, the C5 position is already occupied by iodine. The carboxylic acid at C1 directs to the C3 and C5 positions (meta). The iodine at C5 directs to the C4 and C6 positions (ortho and para relative to iodine).

Considering the combined effects, the C3 position is activated by the methoxy group (ortho) and directed by the carboxylic acid (meta). The C6 position is sterically hindered by the adjacent carboxylic acid. Therefore, electrophilic substitution is most likely to occur at the C3 position , which is electronically favored by the dominant activating methoxy group.

| Substituent | Effect on Reactivity | Directing Effect |

| -OCH₃ (at C2) | Activating | ortho, para (to C3, C5) |

| -I (at C5) | Deactivating | ortho, para (to C4, C6) |

| -COOH (at C1) | Deactivating | meta (to C3, C5) |

Oxidation Reactions on Aromatic Ring and Substituents

Oxidation reactions can target the substituents or the aromatic ring itself.

The oxidation of the methoxy group on an aromatic ring is generally not a facile reaction and requires strong oxidizing agents. Under such conditions, other parts of the molecule, including the aromatic ring itself, are also susceptible to oxidation, often leading to ring cleavage. Therefore, selective oxidation of the methoxy group in this compound is synthetically challenging and not a commonly employed transformation.

The iodine atom in this compound can be oxidized to a hypervalent state. For example, 2-iodobenzoic acid can be oxidized using reagents like Oxone to form 2-Iodoxybenzoic acid (IBX), a powerful and selective oxidizing agent. orientjchem.orgwikipedia.orgnih.gov IBX is known for oxidizing alcohols to aldehydes and ketones. orientjchem.orgwikipedia.orgsemanticscholar.org

Research has shown that electron-donating groups at the para-position to the iodine atom can enhance the reactivity of iodoarene catalysts in oxidation reactions. beilstein-journals.org Specifically, a 5-methoxy derivative of 2-iodobenzamide was found to be a highly reactive catalyst for alcohol oxidation. beilstein-journals.org This suggests that the iodine atom in this compound, which has a para-methoxy group, could be oxidized to form a hypervalent iodine species. This derivative would itself be a potent oxidizing agent, capable of participating in various oxidative transformations. nih.govbeilstein-journals.org

Structural Characterization and Advanced Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural analysis of 5-Iodo-2-methoxybenzoic acid, offering precise information about the proton and carbon environments within the molecule.

The ¹H NMR spectrum of this compound displays distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, and the carboxylic acid proton. The electron-donating methoxy group (-OCH₃) and the electron-withdrawing and bulky iodo (-I) and carboxylic acid (-COOH) groups create a unique electronic environment that influences the chemical shifts of the aromatic protons.

The aromatic region of the spectrum is anticipated to show three distinct signals for the protons on the benzene (B151609) ring. The proton ortho to the methoxy group and meta to the iodo group (H-3) is expected to appear as a doublet. The proton meta to the methoxy group and ortho to the iodo group (H-4) should also present as a doublet of doublets, and the proton ortho to the carboxylic acid group and meta to the iodo group (H-6) would likely be a doublet. The methoxy group protons will appear as a sharp singlet, typically downfield due to the deshielding effect of the adjacent oxygen atom. The acidic proton of the carboxylic acid group will be observed as a broad singlet at a significantly downfield chemical shift, which can be confirmed by D₂O exchange.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 7.20 - 7.40 | d | ~8.0 - 9.0 |

| H-4 | 7.60 - 7.80 | dd | ~8.0 - 9.0, ~2.0 - 2.5 |

| H-6 | 7.90 - 8.10 | d | ~2.0 - 2.5 |

| -OCH₃ | 3.80 - 4.00 | s | - |

| -COOH | 10.0 - 13.0 | br s | - |

Note: Predicted values are based on typical substituent effects on a benzene ring. Actual values may vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum provides crucial information about the carbon framework of this compound. The spectrum is expected to exhibit eight distinct signals, corresponding to the six carbons of the benzene ring, the carboxylic acid carbon, and the methoxy carbon. The chemical shifts are influenced by the nature of the substituents.

The carbon attached to the iodine atom (C-5) will experience a significant upfield shift due to the "heavy atom effect" nih.gov. The carbons bonded to the electron-donating methoxy group (C-2) and the electron-withdrawing carboxylic acid group (C-1) will show characteristic downfield shifts. The remaining aromatic carbons will have chemical shifts determined by their position relative to the substituents. The carbonyl carbon of the carboxylic acid will appear at the most downfield position, and the methoxy carbon will be observed in the typical range for such functional groups.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 (-C-COOH) | 120.0 - 125.0 |

| C-2 (-C-OCH₃) | 155.0 - 160.0 |

| C-3 | 115.0 - 120.0 |

| C-4 | 135.0 - 140.0 |

| C-5 (-C-I) | 90.0 - 95.0 |

| C-6 | 130.0 - 135.0 |

| -COOH | 165.0 - 170.0 |

| -OCH₃ | 55.0 - 60.0 |

Note: Predicted values are based on substituent effects and data from analogous compounds.

The presence of the iodine atom, a heavy element, in the structure of this compound introduces significant relativistic effects that influence the NMR chemical shifts of nearby nuclei nih.govresearchgate.net. This phenomenon, known as the "heavy atom on light atom" (HALA) effect, is primarily driven by spin-orbit coupling researchgate.net.

For the ¹³C NMR spectrum, the most pronounced effect is the shielding (upfield shift) of the carbon atom directly bonded to the iodine (the ipso-carbon, C-5). This is a well-documented consequence of the heavy atom effect nih.gov. The large number of electrons and the resulting strong spin-orbit coupling associated with the iodine atom induce a magnetic shielding at the attached carbon nucleus.

In the ¹H NMR spectrum, the protons on the aromatic ring, particularly those in close proximity to the iodine atom (H-4 and H-6), may also experience shifts due to the heavy atom effect, although these are generally smaller than the effect on the ipso-carbon. The effect on proton chemical shifts is a combination of through-bond and through-space interactions with the heavy atom.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a powerful tool for identifying the functional groups present in this compound. The IR spectrum is characterized by absorption bands corresponding to the vibrations of specific bonds within the molecule.

The most prominent features in the IR spectrum will be the absorptions associated with the carboxylic acid and methoxy groups, as well as the aromatic ring. The O-H stretching vibration of the carboxylic acid will appear as a very broad band in the region of 3300-2500 cm⁻¹. The C=O stretching of the carbonyl group in the carboxylic acid will give rise to a strong, sharp absorption band around 1700-1680 cm⁻¹. The C-O stretching of the carboxylic acid and the methoxy group will be observed in the 1300-1000 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring will appear in the 1600-1450 cm⁻¹ range.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 3300 - 2500 | Strong, Broad |

| Aromatic | C-H stretch | 3100 - 3000 | Medium |

| Alkyl | C-H stretch (in -OCH₃) | 2950 - 2850 | Medium |

| Carboxylic Acid | C=O stretch | 1700 - 1680 | Strong |

| Aromatic | C=C stretch | 1600 - 1450 | Medium to Strong |

| Carboxylic Acid/Ether | C-O stretch | 1300 - 1000 | Strong |

| Aromatic | C-H bend (out-of-plane) | 900 - 675 | Medium to Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which aids in confirming its identity and structural features.

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) at an m/z value corresponding to its molecular weight (278.04 g/mol ) sigmaaldrich.cnsigmaaldrich.com. The presence of iodine, which has a single stable isotope (¹²⁷I), simplifies the isotopic pattern of the molecular ion.

The fragmentation of the molecular ion will be driven by the presence of the functional groups. Common fragmentation pathways for benzoic acids include the loss of a hydroxyl radical (-OH, M-17) and the loss of a carboxyl group (-COOH, M-45). For this compound, additional fragmentation pathways are expected, such as the loss of a methyl radical (-CH₃, M-15) from the methoxy group, followed by the loss of carbon monoxide (-CO), and the cleavage of the C-I bond, leading to a fragment corresponding to the loss of an iodine atom (M-127).

Table 4: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion |

| 278 | [C₈H₇IO₃]⁺ (Molecular Ion) |

| 261 | [C₈H₆IO₂]⁺ (Loss of -OH) |

| 233 | [C₇H₆IO]⁺ (Loss of -COOH) |

| 263 | [C₇H₄IO₃]⁺ (Loss of -CH₃) |

| 151 | [C₈H₇O₃]⁺ (Loss of -I) |

High-Resolution MS for Isotopic Pattern Discrimination

High-resolution mass spectrometry is a powerful tool for the unambiguous determination of the elemental composition of a molecule by providing highly accurate mass measurements. In the case of this compound (C₈H₇IO₃), HRMS would allow for the precise determination of its monoisotopic mass.

A key aspect of the mass spectrum of an iodinated compound is its isotopic pattern. Iodine is monoisotopic, meaning it has only one naturally occurring stable isotope, ¹²⁷I, with an atomic mass of approximately 126.904 atomic mass units (amu). This simplifies the isotopic pattern of iodine-containing molecules compared to those with elements like chlorine or bromine, which have significant natural abundances of two isotopes (e.g., ³⁵Cl and ³⁷Cl; ⁷⁹Br and ⁸¹Br).

Consequently, the molecular ion peak cluster for this compound in a high-resolution mass spectrum would be primarily influenced by the isotopic contributions of carbon (¹²C and ¹³C) and oxygen (¹⁶O, ¹⁷O, and ¹⁸O). The most intense peak in the cluster would correspond to the molecule containing the most abundant isotopes of each element (¹²C, ¹H, ¹⁶O, and ¹²⁷I). Less intense peaks at M+1, M+2, etc., would be observed due to the presence of the heavier isotopes.

The theoretical isotopic distribution for C₈H₇IO₃ can be calculated and compared with the experimental data from HRMS. This comparison serves to confirm the elemental formula. A hypothetical data table illustrating the expected isotopic pattern is presented below.

Interactive Data Table: Theoretical Isotopic Distribution for C₈H₇IO₃

| Ion Formula | Mass (amu) | Relative Abundance (%) |

| [C₈H₇¹²⁷IO₃]⁺ | 277.9464 | 100.00 |

| [¹³CC₇H₇¹²⁷IO₃]⁺ | 278.9497 | 8.89 |

| [C₈H₇¹²⁷I¹⁷OO₂]⁺ | 279.9507 | 0.04 |

| [C₈H₇¹²⁷I¹⁸OO₂]⁺ | 279.9506 | 0.20 |

Note: This table is generated based on theoretical calculations and serves as an illustrative example. Actual experimental data would be required for confirmation.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide a wealth of information about the molecular structure, conformation, and the nature of intermolecular interactions in the solid state of this compound.

A single-crystal X-ray diffraction analysis of this compound would yield the exact bond lengths, bond angles, and torsion angles within the molecule. This data would reveal the planarity of the benzene ring and the orientation of the methoxy and carboxylic acid functional groups relative to the ring.

Key structural parameters that would be determined include:

The C-I bond length.

The bond lengths and angles within the benzoic acid moiety.

The conformation of the methoxy group, specifically the C-C-O-C torsion angle.

The planarity of the carboxylic acid group with respect to the aromatic ring.

The conformation of the molecule is influenced by a combination of electronic effects and steric hindrance between the substituents. The crystallographic data would provide a definitive picture of the preferred conformation in the solid state.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | Experimental data needed |

| b (Å) | Experimental data needed |

| c (Å) | Experimental data needed |

| α (°) | Experimental data needed |

| β (°) | Experimental data needed |

| γ (°) | Experimental data needed |

| Volume (ų) | Experimental data needed |

| Z | Experimental data needed |

Note: This table represents the type of data that would be obtained from an X-ray crystallographic study. The values are placeholders as no experimental data has been publicly reported.

In the solid state, molecules of this compound would be held together by a network of intermolecular interactions. X-ray crystallography would elucidate the nature and geometry of these interactions, which are fundamental to understanding the crystal packing and the physical properties of the compound.

For benzoic acid derivatives, a common and strong intermolecular interaction is the formation of hydrogen-bonded dimers between the carboxylic acid groups of two adjacent molecules. This typically results in a centrosymmetric dimer motif.

In addition to this primary interaction, other weaker interactions are also likely to play a significant role in the crystal packing. These could include:

Halogen bonding: The iodine atom, with its electropositive σ-hole, could interact with nucleophilic atoms such as the oxygen atoms of the methoxy or carboxylic acid groups of neighboring molecules.

π-π stacking: The aromatic rings of adjacent molecules may engage in stacking interactions.

C-H···O interactions: Weak hydrogen bonds involving the aromatic or methyl C-H groups and oxygen atoms.

The analysis of the crystal structure would provide precise distances and angles for these interactions, allowing for a detailed description of the supramolecular assembly of this compound in the solid state.

Computational Studies and Molecular Modeling

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational quantum mechanical method for examining the electronic structure of molecules. vjst.vnjmchemsci.com Calculations are typically performed using specific functionals and basis sets, such as B3LYP/6-311++G(d,p), to model the compound's properties. vjst.vnnih.gov

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental DFT procedure used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. arxiv.org For 5-Iodo-2-methoxybenzoic acid, this would involve calculating bond lengths, bond angles, and dihedral angles.

Electronic Structure Analysis (HOMO/LUMO Energy Gaps)

The electronic properties of a molecule are crucial for understanding its reactivity. DFT is used to calculate the energies of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org These are often referred to as frontier molecular orbitals. wikipedia.orgresearchgate.net

The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. wuxibiology.com The difference in energy between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and chemical reactivity. wikipedia.orgwuxibiology.com A smaller energy gap generally implies higher chemical reactivity and lower stability. nih.govwikipedia.org These values are critical for predicting how the molecule will interact with other chemical species. wuxibiology.com

Prediction of Molecular Descriptors

Molecular descriptors are numerical values that characterize the properties of a molecule. Using the outputs from DFT calculations, various descriptors can be derived to predict the behavior of this compound. These can include electronic properties like ionization potential (related to HOMO energy) and electron affinity (related to LUMO energy), as well as thermodynamic properties. ekb.egsemanticscholar.org Such descriptors are valuable in fields like drug design and materials science for screening large numbers of compounds and predicting their activities and properties. peercommunityjournal.org

Molecular Electrostatic Potential (MEP) Analysis

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. researchgate.net It is plotted on the molecule's electron density surface, using a color scale to indicate different potential values. nih.gov

Typically, red or yellow regions indicate negative electrostatic potential, highlighting areas rich in electrons that are susceptible to electrophilic attack. nih.gov These are often found around electronegative atoms like oxygen. Blue regions represent positive electrostatic potential, indicating electron-poor areas that are prone to nucleophilic attack, commonly found around hydrogen atoms. nih.gov For this compound, an MEP analysis would identify the most reactive sites, such as the oxygen atoms of the carboxyl and methoxy (B1213986) groups, and predict the regions most likely to engage in intermolecular interactions. researchgate.net

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, which aligns with the classic Lewis structure concept. uni-muenchen.dempg.de This method provides detailed information about the interactions between "donor" (filled) orbitals and "acceptor" (empty) orbitals within the molecule.

Global Reactivity Parameters (GRPs) and Thermodynamic Stability

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as (I - A) / 2, where I is the ionization potential and A is the electron affinity. semanticscholar.org

Chemical Potential (μ): Relates to the "escaping tendency" of electrons from a system. semanticscholar.org

Electronegativity (χ): The ability of a molecule to attract electrons. semanticscholar.org

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile. semanticscholar.org

Global Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily the electron cloud can be polarized. semanticscholar.org

In addition to GRPs, thermodynamic parameters such as the enthalpy of formation and Gibbs free energy can be calculated to assess the molecule's stability under different conditions. vjst.vn These parameters would provide a comprehensive theoretical profile of the chemical reactivity and thermodynamic stability of this compound. semanticscholar.org

Predictive Modeling of Reaction Pathways and Regioselectivity

Currently, there is a notable absence of specific computational studies and predictive modeling data in publicly accessible scientific literature that focuses exclusively on the reaction pathways and regioselectivity of this compound. While theoretical investigations, such as those employing Density Functional Theory (DFT), are common for understanding chemical reactions, dedicated research predicting the outcomes of reactions involving this particular compound has not been identified.

Computational chemistry serves as a powerful tool for elucidating reaction mechanisms and predicting the regioselectivity of chemical transformations. For substituted benzoic acids, such as this compound, these studies would typically involve calculating the energies of possible intermediates and transition states to determine the most likely reaction pathways. Factors influencing regioselectivity, like the electronic effects of the iodo and methoxy groups on the aromatic ring, would be quantified through these computational models.

In principle, predictive modeling for a compound like this compound could explore various reaction types, including:

Further Electrophilic Aromatic Substitution: Modeling could predict the most likely position for the addition of a new substituent. The directing effects of the existing methoxy (ortho-, para-directing) and iodo (ortho-, para-directing, but deactivating) groups, along with the carboxyl group (meta-directing and deactivating), would be computationally analyzed to determine the favored isomeric product.

Nucleophilic Aromatic Substitution: Although less common for this type of compound, computational models could predict the feasibility and regioselectivity of displacing one of the existing substituents, most likely the iodine atom, under specific reaction conditions.

Reactions at the Carboxylic Acid Group: Modeling could be used to study the reaction pathways of esterification, amidation, or reduction of the carboxyl group, providing insights into the transition state energies and reaction kinetics.

Such computational studies would typically generate data on activation energies, reaction enthalpies, and the geometries of transition states. This information can be compiled into tables to compare different potential reaction pathways and predict the most favorable products under various conditions.

However, as of the current date, specific research articles or datasets providing this level of computational detail for this compound are not available. The scientific community has yet to publish in-depth theoretical studies that would allow for the creation of detailed data tables and a thorough analysis of its reaction pathways and regioselectivity through predictive modeling.

Biological Activities and Mechanisms of Action of 5 Iodo 2 Methoxybenzoic Acid Derivatives

Pharmacological Potential and Therapeutic Applications

Derivatives of 5-Iodo-2-methoxybenzoic acid are subjects of research interest due to their potential for a variety of therapeutic applications, stemming from the compound's structural features. The presence of the benzoic acid moiety, along with halogen and methoxy (B1213986) substitutions, provides a versatile scaffold for developing new therapeutic agents. Research into analogous compounds suggests several promising avenues for their pharmacological use.

One of the most explored areas is in the development of anti-inflammatory drugs. mdpi.comnih.gov Similar benzoic acid derivatives have been investigated as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. mdpi.comnih.gov The structural framework is conducive to binding within the COX-2 active site, suggesting potential for creating novel non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved side-effect profiles. mdpi.comnih.gov

Furthermore, iodo-substituted benzoic acids are being explored for their potential in antimicrobial and anticancer applications. The iodine atom can enhance interactions with biological targets, a property that is leveraged in drug discovery. The core structure is also seen in compounds with neuroprotective properties. For instance, 5-methoxyindole-2-carboxylic acid, a related indole (B1671886) derivative, has shown promise in reducing oxidative stress and offering protection in models of Alzheimer's disease and stroke. nih.gov Additionally, some benzoic acid derivatives have been screened for activity against viral targets, such as the SARS-CoV-2 main protease. nih.gov The diverse biological activities of related methoxylated compounds, including antidiabetic and hepatoprotective effects, further underscore the broad therapeutic potential of this chemical class. mdpi.com

Mechanisms of Biological Interaction

Binding Affinity and Specificity to Molecular Targets (e.g., enzymes, receptors)

The efficacy of a drug candidate is highly dependent on its binding affinity and specificity to its intended biological target, such as an enzyme or receptor. nih.gov Derivatives of this compound are designed to interact with specific pockets on these target proteins. Computational docking studies have been used to predict the binding affinity of such compounds to targets like cyclooxygenase-2 (COX-2). These studies estimate the thermodynamic favorability of the interaction, often expressed in kcal/mol. researchgate.net For example, studies on similar anti-inflammatory benzoic acid derivatives have shown favorable binding affinity scores for COX enzymes, indicating stable interactions with the enzyme's active site. mdpi.comnih.govresearchgate.net

The specificity of these interactions is crucial. For instance, selective inhibition of COX-2 over COX-1 is a key goal in the design of newer NSAIDs to reduce gastrointestinal side effects. mdpi.comnih.gov The specific arrangement of functional groups on the benzoic acid ring allows for precise interactions with amino acid residues in the target's binding pocket, which determines the compound's selectivity. mdpi.comnih.gov Enzyme inhibition studies provide quantitative measures of binding, such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ), which are critical for assessing a compound's potency. researchgate.netsemanticscholar.org

| Compound | Target Enzyme | Binding Affinity (kcal/mol) | Source |

|---|---|---|---|

| Salicylic Acid Derivative (PS1) | COX-2 (Homo sapiens) | -6.7 | mdpi.com |

| Salicylic Acid Derivative (PS2) | COX-2 (Homo sapiens) | -7.2 | mdpi.com |

| Salicylic Acid Derivative (PS3) | COX-2 (Homo sapiens) | -7.8 | mdpi.com |

| Salicylic acid (Control) | COX-2 (Homo sapiens) | -6.1 | mdpi.com |

Role of Iodine Atom and Methoxy Group in Binding Interactions

The individual functional groups of this compound each play a distinct role in mediating binding to biological targets.

The iodine atom significantly influences the molecule's properties. Its large size and lipophilic nature can lead to improved interactions within hydrophobic pockets of an enzyme or receptor. More importantly, iodine is a highly effective halogen bond donor, a specific type of non-covalent interaction that enhances binding affinity and selectivity. researchgate.netresearchgate.net This ability allows the iodine atom to form stabilizing interactions with electron-rich atoms like oxygen or nitrogen in the amino acid residues of a target protein. researchgate.netmedtigo.com In docking studies, the presence of an iodine atom has been shown to improve binding scores compared to non-iodinated analogues.

Halogen Bonding in Biological Systems

Halogen bonding is a highly directional, non-covalent interaction that has gained recognition as a powerful tool in drug design. nih.govresearchgate.net This interaction occurs between a covalently bound halogen atom (like the iodine in this compound) and a Lewis base, such as an oxygen, nitrogen, or sulfur atom found in biological macromolecules. researchgate.netmedtigo.com

Hydrogen Bonding Contributions

Hydrogen bonding is one of the most critical non-covalent interactions in biological systems, playing a key role in the structure of proteins and in molecular recognition between drugs and their targets. researchgate.netbmc-rm.org In this compound and its derivatives, two primary functional groups can participate in hydrogen bonding: the carboxylic acid group and the methoxy group.

The carboxylic acid group (-COOH) is a classic hydrogen bond donor (from the hydroxyl proton) and acceptor (from both oxygen atoms). This allows it to form strong, directional interactions with amino acid residues in a binding site, such as serine, threonine, or the peptide backbone, significantly contributing to binding affinity. researchgate.netnih.gov

The methoxy group (-OCH₃) , while not a donor, contains an oxygen atom that can act as a hydrogen bond acceptor. researchgate.net This allows it to form stabilizing interactions with hydrogen bond donors on the target protein. The formation of these hydrogen bonds helps to properly orient the ligand within the binding site and can reduce the conformational entropy upon binding, leading to a stronger association. researchgate.netnih.gov

Enzyme Inhibition Studies

Enzyme inhibition is a primary mechanism through which many drugs exert their therapeutic effects. nih.gov Derivatives of this compound have been investigated as inhibitors of various enzymes due to their specific structural characteristics.

One of the key targets for related benzoic acid derivatives is the cyclooxygenase (COX) enzyme, particularly the COX-2 isoform, which is involved in inflammatory pathways. mdpi.comnih.gov By inhibiting COX-2, these compounds can block the production of prostaglandins, which are mediators of pain and inflammation. mdpi.com Kinetic studies help determine the mode of inhibition (e.g., competitive, non-competitive, or mixed-type), providing insight into whether the inhibitor binds to the enzyme's active site or an allosteric site. semanticscholar.org

Other enzymes have also been identified as potential targets. For example, a study on 5-methoxy-2-mercaptobenzimidazole, which shares the methoxy-substituted ring, demonstrated potent, reversible, and competitive inhibition of tyrosinase, an enzyme involved in melanin (B1238610) production. researchgate.net The study identified hydrogen bonding and hydrophobic interactions as key to the formation of the enzyme-inhibitor complex. researchgate.net Research into other halo-substituted compounds has also shown inhibitory activity against enzymes like urease, which is implicated in certain bacterial infections. semanticscholar.org These studies highlight the versatility of the substituted benzoic acid scaffold in designing specific enzyme inhibitors.

| Enzyme | Inhibitor | Inhibition Value | Type of Inhibition | Source |

|---|---|---|---|---|

| Tyrosinase | 5-methoxy-2-mercaptobenzimidazole | IC₅₀ = 60 nM, Kᵢ = 80 nM | Reversible, Competitive | researchgate.net |

| Jack Bean Urease | Halo-substituted ester/amide (4b) | IC₅₀ = 1.6 nM | Mixed-type | semanticscholar.org |

| Jack Bean Urease | Thiourea (Standard) | IC₅₀ = 472.1 nM | Not specified | semanticscholar.org |

Cytokine Modulation and Anti-inflammatory Properties

Derivatives of benzoic acid are recognized for their anti-inflammatory potential, a property linked to their molecular structure. The planar nature of the aromatic moiety in benzoic acid derivatives is a key feature that facilitates their binding to the binding pockets of drug targets, leading to anti-inflammatory effects. iomcworld.com The anti-inflammatory action of these compounds is often mediated through the modulation of cytokines, which are crucial signaling proteins in the immune response.

Research into phenolic compounds, a class to which benzoic acid derivatives belong, has shown they can regulate the immune response by inhibiting the synthesis of inflammatory cytokines. nih.gov The mechanism frequently involves the downregulation of pro-inflammatory signaling pathways, such as the TLR4/NF-κB pathway. nih.gov For instance, certain phytochemicals can reduce the levels of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β). nih.gov This is achieved by inhibiting key inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov

Specific derivatives, such as 5-acetamido-2-hydroxy benzoic acid, have demonstrated both peripheral and central anti-nociceptive activities and have been shown to be effective in reducing edema in animal models. nih.gov Similarly, studies on 4-hydroxycoumarin, another related aromatic compound, have shown it exerts anti-inflammatory effects by significantly reducing leukocyte migration and TNF-α levels, potentially through the inhibition of the NFκB pathway. mdpi.com These findings underscore the capacity of benzoic acid-based structures to mitigate inflammatory responses by controlling the production of key molecular mediators.

| Compound Class/Derivative | Affected Cytokines/Mediators | Observed Effect | Potential Mechanism |

|---|---|---|---|

| Phenolic Compounds | TNF-α, IL-6, IL-1β | Reduction in levels | Inhibition of TLR4/NF-κB pathway, iNOS, and COX-2 nih.gov |

| 4-Hydroxycoumarin | TNF-α | Significant reduction | Inhibition of NFκB pathway, reduced leukocyte migration mdpi.com |

| 5-Acetamido-2-hydroxy benzoic acid | Inflammatory Edema | Reduction | Anti-inflammatory and anti-nociceptive activity nih.gov |

Antimicrobial and Antibacterial Activity

Benzoic acid and its derivatives are well-established as antimicrobial agents. nih.gov Their effectiveness is significantly influenced by the number, type, and position of substituents on the benzene (B151609) ring. nih.gov Studies have demonstrated that these compounds possess activity against a range of bacteria, including both Gram-positive and Gram-negative strains such as Staphylococcus aureus and Escherichia coli. nih.govmdpi.com

The antibacterial action of phenolic compounds is often related to the presence of hydroxyl or methoxyl groups. nih.gov However, the addition of these substituents can have varied effects; for example, attaching a hydroxyl or methoxyl group can sometimes weaken the antibacterial effect compared to the parent benzoic acid molecule, with exceptions based on isomeric position. nih.gov Phenolic acids with methoxyl substitutes have been noted to be more effective in limiting biofilm formation by E. coli than their hydroxyl counterparts. nih.gov Generally, phenolic acids tend to be more effective against Gram-positive bacteria, a difference attributed to the structure of the bacterial cell wall, which affects the uptake of these compounds. mdpi.com

The mechanism of action for these derivatives can involve the disruption of the microbial membrane. nih.gov Their lipophilic nature allows them to interfere with the membrane's fluidity and permeability, leading to the leakage of cellular contents. nih.gov Other proposed mechanisms include the inhibition of DNA and RNA synthesis. nih.gov

| Compound/Derivative | Target Organism | Activity (MIC) | Reference |

|---|---|---|---|

| Benzoic acid | E. coli O157 | 1 mg/mL | nih.gov |

| 2-hydroxybenzoic acid | E. coli O157 | 1 mg/mL | nih.gov |

| 5-(p-hydroxybenzoyl) shikimic acid | Methicillin-resistant Staphylococcus haemolyticus | 100 µg/mL | mdpi.com |

| 5-(p-hydroxybenzoyl) shikimic acid | E. coli | 100 µg/mL | mdpi.com |

MIC: Minimum Inhibitory Concentration

Antioxidant Activity and Oxidative Stress Mitigation

Phenolic acids, including derivatives of benzoic acid, are known for their antioxidant and antiradical activities, which arise from their chemical structure. nih.gov This activity is crucial for mitigating oxidative stress, a condition linked to cellular damage and various diseases. nih.gov The antioxidant capacity of these compounds is largely dependent on the number and position of hydroxyl and methoxy groups attached to the aromatic ring. researchgate.netffhdj.com

The primary mechanism by which phenolic acids exert their antioxidant effect is through scavenging free radicals, such as reactive oxygen species (ROS). researchgate.net Theoretical studies point to mechanisms like Hydrogen Atom Transfer (HAT) as a preferred pathway for this activity. preprints.org Research indicates that an increase in the number of hydroxyl and methoxy groups generally leads to enhanced antioxidant properties. mdpi.com For instance, dihydroxybenzoic acids have been found to be stronger antioxidants than mono-hydroxylated structures. nih.gov The specific positioning of these groups also plays a critical role; for example, 2,3-dihydroxybenzoic acid has been identified as a particularly potent antioxidant. nih.gov This ability to neutralize free radicals helps to protect vital cellular components like lipid membranes, DNA, and proteins from oxidative damage. nih.gov

| Structural Feature | Impact on Antioxidant Activity | Reference |

|---|---|---|

| Number of hydroxyl groups | Directly proportional to activity (generally) researchgate.net | researchgate.net |

| Position of hydroxyl groups | Significant influence; ortho-dihydroxy arrangements are highly effective nih.gov | nih.gov |

| Presence of methoxy groups | Contributes to antioxidant potential mdpi.com | mdpi.com |

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound derivatives influences their biological activities. These analyses reveal which molecular features are critical for their therapeutic effects.

Aromatic Core and Substituents : The planar phenyl core of benzoic acid derivatives is crucial for enabling hydrophobic interactions with biological targets. iomcworld.com The type, number, and placement of substituents on this ring dictate the compound's specific properties.

Anti-inflammatory Activity : Hydrophilic substituents on the phenyl ring are often necessary to facilitate interactions with polar amino acid residues at the target site. iomcworld.com

Antimicrobial Activity : The antimicrobial efficacy is highly dependent on the substitution pattern. While hydroxyl and methoxyl groups are important, their addition can sometimes decrease activity compared to unsubstituted benzoic acid. nih.gov The position of these groups is a key determinant of potency. nih.gov Furthermore, increased lipophilicity has been correlated with enhanced antimicrobial effects, while increased bulk from multiple substituent groups can sometimes lead to decreased efficacy due to steric hindrance. mdpi.commdpi.com

Antioxidant Activity : For antioxidant properties, there is a clearer trend: activity generally increases with the number of hydroxyl and methoxy groups. mdpi.com The relative position of these groups is also vital, with vicinal hydroxyl groups (ortho-position) conferring particularly strong radical-scavenging ability. nih.gov

Precursor in Development of Specific Pharmacological Agents (e.g., 5-HT3 receptor agonists/antagonists)

The iodinated and methoxylated phenyl scaffold, characteristic of this compound, serves as a valuable building block in the synthesis of specific and potent pharmacological agents, particularly those targeting serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptors. These receptors are involved in a wide range of physiological and neuropsychiatric functions. nih.gov

While direct synthesis from this compound is specific to each pathway, the core "iodo-methoxy-phenyl" motif is integral to several potent serotonin receptor ligands. For example, this structural element is found in highly selective 5-HT2A receptor agonists, which are critical tools for studying neuropsychiatric disorders like depression and schizophrenia. nih.gov A prominent example is [11C]CIMBI-5 (2-(4-Iodo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine), a radiolabeled agonist developed for in vivo imaging of 5-HT2A receptors in the brain using Positron Emission Tomography (PET). nih.gov Another related compound is the potent 5-HT2 agonist (±)-2,5-dimethoxy-4-iodoamphetamine (DOI) , which is widely used in pharmacological research to study the function of this receptor subtype. researchgate.net

The presence of the iodine atom in these molecules is particularly significant. It can serve as a site for radiolabeling (e.g., with Iodine-123 or Iodine-125 for SPECT imaging) or as a handle for further chemical modifications. The methoxy groups, meanwhile, are crucial for modulating the electronic properties of the molecule and its affinity and selectivity for the target receptor. Thus, this compound and similar structures are important precursors for developing sophisticated molecular probes and potential therapeutics targeting the serotonergic system.

Applications in Advanced Materials and Medicinal Chemistry

Pharmaceutical Intermediates and Active Pharmaceutical Ingredient (API) Synthesis

5-Iodo-2-methoxybenzoic acid serves as a crucial intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs). The presence of the iodine atom on the benzene (B151609) ring provides a reactive site for various carbon-carbon and carbon-heteroatom bond-forming reactions, which are fundamental in the construction of complex drug molecules. The reactivity of the carbon-iodine bond, being weaker than carbon-bromine or carbon-chlorine bonds, makes iodinated compounds highly valuable in cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. These reactions are pivotal in modern pharmaceutical synthesis, enabling the efficient assembly of intricate molecular architectures.

While specific commercial APIs directly synthesized from this compound are not prominently disclosed in publicly available literature, the utility of closely related analogues underscores its potential. For instance, the structurally similar compound, 5-Iodo-2-methylbenzoic acid, is a key intermediate in the synthesis of canagliflozin, a medication used to treat type 2 diabetes. This highlights the strategic importance of the iodo-substituted benzoic acid scaffold in the development of blockbuster drugs. The methoxy (B1213986) group in this compound can also influence the electronic properties of the molecule and provide an additional point for modification or interaction with biological targets.

The synthesis of APIs is a complex, multi-step process, and intermediates like this compound are essential for building the core structures of drug molecules. Their use allows for the modular and convergent synthesis of drug candidates, which can streamline the drug development process.

Drug Discovery and Lead Compound Development

The structural attributes of this compound make it a valuable scaffold in drug discovery and the development of lead compounds. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the target better.

Protein Degrader Building Blocks

Targeted protein degradation has emerged as a novel therapeutic modality, with Proteolysis Targeting Chimeras (PROTACs) being a prominent class of molecules in this area. PROTACs are heterobifunctional molecules that consist of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The design and synthesis of effective PROTACs rely on the availability of versatile building blocks.

While direct utilization of this compound as a building block for widely known PROTACs is not explicitly documented, its chemical functionalities make it a plausible candidate for the synthesis of ligands for E3 ligases such as Cereblon (CRBN) and von Hippel-Lindau (VHL). The synthesis of ligands for these E3 ligases often involves the construction of complex heterocyclic systems, and the reactive iodine atom of this compound could be leveraged in cross-coupling reactions to introduce necessary structural motifs. For example, the synthesis of certain Cereblon ligands involves the functionalization of a glutarimide or dihydrouracil core, and this compound could serve as a precursor for introducing substituted aromatic moieties. semanticscholar.org Similarly, the development of VHL ligands often starts with substituted aromatic compounds that can be elaborated into the final complex structure. researchgate.net

Precursors for Drug Candidates

This compound and its derivatives have been investigated as precursors for the synthesis of various drug candidates. The ability to functionalize the molecule at the iodine position allows for the creation of libraries of compounds for screening against different biological targets.

A notable example is the exploration of iodo-phenylamino benzoic acid derivatives as potential kinase inhibitors. A patent describes 2-(4-Iodo-phenylamino)-5-methoxy-benzoic acid as a selective MEK kinase inhibitor. googleapis.com Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in diseases such as cancer. The development of kinase inhibitors is a major focus of modern drug discovery. The synthesis of such compounds often involves the coupling of an iodinated benzoic acid derivative with an appropriate amine, a reaction where this compound could serve as a key starting material.

| Drug Candidate/Precursor | Therapeutic Target | Synthetic Utility of this compound moiety |

| 2-(4-Iodo-phenylamino)-5-methoxy-benzoic acid | MEK Kinase | Serves as the core scaffold of the inhibitor. |

Radiopharmaceutical Development and Radiolabeling

The presence of an iodine atom in this compound makes it an excellent candidate for applications in radiopharmaceutical development. Radioiodination, the process of incorporating a radioactive isotope of iodine into a molecule, is a well-established technique for creating imaging agents for diagnostic purposes and targeted radiotherapeutics.

Synthesis of Radiolabeled Tracers (e.g., ¹²⁵I incorporation)

Iodine-125 (¹²⁵I) is a commonly used radionuclide in research due to its convenient half-life (59.4 days) and detectable gamma emissions. researchgate.net this compound can be used as a precursor for the synthesis of ¹²⁵I-labeled tracers. The non-radioactive iodine atom can be replaced with ¹²⁵I through various chemical reactions.

One common method is oxidative radioiodination, where a precursor containing a more reactive group, such as a trialkylstannyl or boronic acid derivative, is reacted with Na¹²⁵I in the presence of an oxidizing agent like chloramine-T. acs.org Alternatively, direct electrophilic radioiodination of an activated aromatic ring can be employed. The synthesis of ¹²⁵I-labeled tracers based on benzoic acid derivatives has been demonstrated for various applications, including in vivo imaging. For example, p-[¹²⁵I]Iodobenzoic acid derivatives have been synthesized and evaluated for their in vivo stability. nih.gov

| Radiolabeling Method | Precursor | Radionuclide | Resulting Tracer |

| Oxidative Iodination | Stannylated or boronic acid derivative of 2-methoxybenzoic acid | ¹²⁵I | [¹²⁵I]-5-Iodo-2-methoxybenzoic acid |

| Isotopic Exchange | This compound | ¹²⁵I | [¹²⁵I]-5-Iodo-2-methoxybenzoic acid |

Isotopic Exchange and Tracer Studies

Isotopic exchange is another valuable technique for radiolabeling, where a non-radioactive isotope in a molecule is exchanged with its radioactive counterpart. In the context of this compound, the stable ¹²⁷I atom can be exchanged with a radioactive iodine isotope such as ¹²⁵I. This method is particularly useful as it does not require the synthesis of a different precursor molecule. The efficiency of isotopic exchange can be influenced by factors such as temperature, solvent, and the presence of catalysts.

Once radiolabeled, derivatives of this compound can be used as tracers in various biological studies. These tracers can help in understanding the pharmacokinetics (absorption, distribution, metabolism, and excretion) of a drug candidate, visualizing the location of specific receptors or enzymes in the body, and in preclinical imaging studies to assess the efficacy of a therapeutic agent. For instance, radioiodinated ligands are used to label and visualize 5-HT2 receptors in the brain. nih.govnih.gov

Organic Building Block for Complex Molecule Synthesis

This compound is a valuable organic building block, a foundational molecule used for the bottom-up assembly of more complex chemical entities. Its utility is particularly prominent in medicinal chemistry, where it serves as a precursor for the development of bioactive molecules and potential therapeutic agents.

One notable application is in the synthesis of halogenated benzamide derivatives, which are investigated as potential radioligands for quantifying D2-like dopamine receptors non-invasively uni-mainz.de. In this context, this compound is coupled with other complex amines, such as (S)-1-allyl-2-aminomethylpyrrolidine, to create larger, more functionalized molecules. This process underscores the compound's role as a scaffold upon which further chemical complexity can be built uni-mainz.de.

The compound's versatility is further demonstrated in its use as a precursor for compounds aimed at treating HIV infections google.com. Additionally, it is classified as a "Protein Degrader Building Block," indicating its role in the synthesis of molecules designed to target and degrade specific proteins, a key strategy in modern drug discovery. In patent literature, the methyl ester of this compound, also known as 5-iodo-o-anisic acid methyl ester, is documented as an intermediate in the synthesis of compounds designed to stabilize the transthyretin protein, which is relevant to treating certain amyloid diseases google.com.

The table below summarizes a key reaction where this compound acts as a building block.

| Starting Material | Reagent | Product Class | Field of Application |

| This compound | (S)-1-allyl-2-aminomethylpyrrolidine | Benzamide derivatives | Medicinal Chemistry (Dopamine Receptor Ligands) uni-mainz.de |

| This compound | --- | HIV Inhibitor Precursors | Medicinal Chemistry (Antiviral) google.com |

| 5-iodo-salicylic acid (precursor) | Methyl iodide / K2CO3 | 5-iodo-O-Anisic Acid methyl ester | Medicinal Chemistry (Transthyretin Stabilizers) google.com |

Reagents in Chemical Processes

Beyond its function as a structural foundation, this compound and its derivatives act as key reagents in chemical processes, particularly in metal-catalyzed cross-coupling reactions. The carbon-iodine bond is relatively weak, making it a highly reactive site for forming new carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern organic synthesis.

The methyl ester of this compound is utilized in Sonogashira coupling reactions. For instance, it is reacted with trimethylsilylacetylene in the presence of a palladium catalyst (tetrakistriphenylphosphine palladium) and a copper co-catalyst (cuprous iodide) google.com. This reaction efficiently forms a new carbon-carbon bond between the aromatic ring and the acetylene group, demonstrating the compound's utility in constructing complex unsaturated systems.

While direct examples for this compound are specific, the reactivity of the closely related iodo-methoxy-benzoic acid scaffold is well-established. For example, derivatives like 3-chloro-5-iodo-2-methoxybenzoic acid are employed in Stille coupling reactions, another type of palladium-catalyzed reaction, to synthesize non-nucleoside HIV-1 reverse transcriptase inhibitors nih.govacs.org. This highlights the broader utility of this class of iodinated reagents in creating medicinally relevant compounds.

The following table details an example of this compound's methyl ester as a reagent in a key chemical process.

| Reagent | Coupling Partner | Reaction Type | Catalyst System |

| This compound methyl ester | Trimethylsilylacetylene | Sonogashira Coupling | Pd(PPh3)4 / CuI google.com |

| 3-chloro-5-iodo-2-methoxybenzoic acid methyl ester (related compound) | Vinylstannane derivatives | Stille Coupling | Pd(PBut3)2 nih.govacs.org |

The research findings clearly indicate that this compound is a significant compound in synthetic chemistry, valued both for its role as a foundational building block for complex, high-value molecules and as a reactive reagent in powerful bond-forming reactions.

Supramolecular Chemistry and Crystal Engineering

Role of Halogen Bonding in Molecular Assembly

Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base. In 5-iodo-2-methoxybenzoic acid, the iodine atom can act as a potent halogen bond donor, facilitating the assembly of molecules into predictable supramolecular structures.

While not as common as halogen bonds to other Lewis bases, iodine-iodine (I···I) interactions can play a role in the solid-state packing of iodo-substituted organic molecules. These interactions, often referred to as Type II halogen bonds, occur when the electrophilic σ-hole of one iodine atom interacts with the nucleophilic equatorial region of another. The formation and strength of these I···I contacts are influenced by the electronic environment of the iodine atom and the steric constraints imposed by the surrounding molecular structure. In the context of this compound, the presence of both an electron-donating methoxy (B1213986) group and an electron-withdrawing carboxylic acid group can modulate the electrostatic potential of the iodine atom, thereby influencing the likelihood and geometry of I···I interactions in its crystal lattice.

A more prevalent and stronger halogen bonding interaction for this compound involves the iodine atom acting as a halogen bond donor and an oxygen atom serving as the Lewis basic acceptor. The potential for O···I halogen bonding in the solid state is significant due to the presence of both the carboxylic acid and methoxy oxygen atoms. nih.gov The formation of halogen bonds between the iodine atom and the carbonyl oxygen of the carboxylic acid group can lead to the assembly of molecules into well-defined chains or layers. nih.gov The directionality of the C–I···O bond is a key feature in directing the supramolecular assembly.

Theoretical studies and experimental data from related iodo-substituted compounds suggest that the strength of the O···I halogen bond is sensitive to the nature of the oxygen-containing group. The carbonyl oxygen of a carboxylic acid is generally a stronger halogen bond acceptor than the oxygen of a methoxy group. This preference can be attributed to the greater negative electrostatic potential on the carbonyl oxygen. Consequently, in the crystal structure of this compound, it is anticipated that the primary halogen bonding motif would involve the iodine atom of one molecule interacting with the carbonyl oxygen of a neighboring molecule.

Hydrogen Bonding Networks in Solid-State Structures

The carboxylic acid group of this compound is a primary driver for the formation of robust hydrogen bonding networks in the solid state. Carboxylic acids are well-known to form strong O–H···O hydrogen bonds, which typically lead to the formation of centrosymmetric dimers. This dimeric synthon is a common feature in the crystal structures of many benzoic acid derivatives. nih.govmdpi.com

The combination of strong O–H···O hydrogen bonds, potential intramolecular hydrogen bonds, and weaker C–H···O interactions provides a rich landscape for the construction of diverse and intricate solid-state structures from this compound.

Co-crystallization Strategies

Co-crystallization is a powerful technique in crystal engineering to modify the physicochemical properties of a solid without altering its chemical structure. This is achieved by combining two or more different molecules in a single crystal lattice in a stoichiometric ratio. This compound is an excellent candidate for co-crystallization due to its array of functional groups capable of forming diverse supramolecular synthons.

The primary strategies for forming co-crystals with this compound would involve targeting its hydrogen and halogen bonding capabilities.

| Co-former Functional Group | Target Interaction with this compound | Potential Supramolecular Synthon |

| Carboxylic Acids | Hydrogen Bonding | Carboxylic acid homodimer or heterodimer |

| Amides | Hydrogen Bonding | Carboxylic acid-amide heterosynthon |

| Pyridines | Hydrogen Bonding and/or Halogen Bonding | Carboxylic acid-pyridine heterosynthon (O-H···N), I···N halogen bond |

| Other Halogen Bond Acceptors | Halogen Bonding | I···O, I···N, I···S interactions |

For instance, co-crystallization with complementary molecules containing strong hydrogen bond acceptors, such as pyridines or amides, could disrupt the typical carboxylic acid dimer formation and lead to the creation of new hydrogen-bonded chains or networks. nih.gov Furthermore, the iodine atom can be utilized to form halogen bonds with suitable acceptor molecules, providing an additional tool for directing the crystal packing. The interplay between hydrogen and halogen bonding in co-crystals of iodo-substituted benzoic acids has been shown to be a reliable method for constructing extended molecular networks with predictable connectivity.

Design of Coordination Polymers and Metal-Organic Frameworks Utilizing this compound Derivatives

Coordination polymers (CPs) and metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The properties of these materials, such as porosity, stability, and catalytic activity, are highly dependent on the nature of the metal and the organic linker. This compound, after deprotonation to 5-iodo-2-methoxybenzoate, can serve as a versatile linker for the synthesis of novel CPs and MOFs. nih.govrsc.orgrsc.org

The carboxylate group provides a strong coordination site for binding to metal centers. The presence of the methoxy and iodo substituents offers several advantages in the design of CPs and MOFs:

Modulation of Electronic Properties: The electron-donating methoxy group and the electron-withdrawing (via induction) yet polarizable iodine atom can influence the electronic properties of the framework, which can be beneficial for applications in catalysis and sensing.

Functionalization of Pore Surfaces: The iodo and methoxy groups can be exposed within the pores of the resulting framework, providing specific interaction sites for guest molecules. The iodine atom, in particular, can engage in halogen bonding with guest molecules, potentially leading to selective adsorption properties. nih.gov

Post-Synthetic Modification: The carbon-iodine bond can be a site for post-synthetic modification, allowing for the introduction of new functional groups into the framework after its initial synthesis.

Environmental Fate and Green Chemistry Considerations

Green Synthesis Approaches for 5-Iodo-2-methoxybenzoic Acid

Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of this compound can lead to more environmentally benign and efficient manufacturing processes.

Microwave-assisted organic synthesis has emerged as a significant tool in green chemistry, often leading to dramatic reductions in reaction times, increased product yields, and enhanced purity. ajrconline.orgijprdjournal.com Conventional heating methods are often slow and inefficient, whereas microwave irradiation directly heats the reaction mixture, resulting in rapid and uniform heating. ijprdjournal.com This technique can significantly accelerate chemical reactions, sometimes reducing reaction times from hours to minutes. ijprdjournal.commdpi.org For the synthesis of benzoic acid derivatives, microwave-assisted methods have been shown to be faster and more efficient than traditional approaches. ajrconline.org While specific studies on the microwave-assisted synthesis of this compound are not extensively detailed in the provided search results, the general principles suggest that this method could offer a greener alternative to conventional synthesis. The rapid heating capability of microwaves can lead to considerable savings in energy and time. researchgate.net

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis

| Feature | Conventional Synthesis | Microwave-Assisted Synthesis |

| Reaction Time | Often hours | Typically minutes ijprdjournal.com |

| Energy Consumption | Higher | Lower ijprdjournal.com |

| Product Yield | Variable | Often improved ajrconline.org |

| Heating Method | External heating (e.g., oil bath) | Direct dielectric heating |

A key principle of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic and contribute to environmental pollution. Microwave-assisted synthesis can often be performed under solvent-free conditions, further enhancing its green credentials. rasayanjournal.co.in When a solvent is necessary, the use of greener alternatives, such as water or ionic liquids, is encouraged. For instance, the hydrolysis of certain compounds to produce benzoic acid derivatives has been successfully carried out in water under microwave irradiation. researchgate.net The development of a synthesis protocol for this compound that avoids hazardous organic solvents would represent a significant step towards a more sustainable process.

Atom economy is a measure of the efficiency of a chemical reaction in converting the atoms of the reactants into the desired product. A higher atom economy signifies a greener process with less waste generation. jocpr.com Addition and rearrangement reactions are inherently more atom-economical than substitution and elimination reactions, which generate stoichiometric byproducts. nih.gov The design of synthetic routes to this compound with high atom economy is a primary goal of green chemistry. For example, direct C-H iodination methods that avoid the use of protecting groups and stoichiometric reagents can significantly improve atom economy. acs.org By carefully selecting reagents and reaction conditions, the amount of waste generated can be minimized, leading to a more sustainable and cost-effective synthesis. buecher.de

Biodegradation Pathways of Halogenated Benzoic Acids

The environmental fate of this compound is largely determined by its susceptibility to biodegradation. Halogenated aromatic compounds can be persistent in the environment, but various microorganisms have evolved pathways to degrade them. nih.gov The biodegradation of halogenated benzoic acids can occur under both aerobic and anaerobic conditions. nih.govresearchgate.net

Under aerobic conditions, the initial step often involves the enzymatic removal of the halogen substituent, which can occur through reductive, hydrolytic, or oxygenolytic mechanisms. nih.gov The resulting hydroxylated benzoic acids are then further degraded through established metabolic pathways. jmicrobiol.or.kr For instance, Pseudomonas aeruginosa JB2 has been shown to degrade various mono- and di-halogenated benzoic acids. asm.org

Anaerobic degradation of halogenated benzoic acids is also a significant environmental process. oup.com In the absence of oxygen, microorganisms can utilize these compounds as a carbon and energy source through processes like denitrification. oup.com The removal of the halogen is a crucial step, and in some cases, reductive dehalogenation is the initial transformation. oup.com The resulting benzoate can then be further metabolized. nih.gov Studies on denitrifying enrichment cultures have shown the degradation of various chloro-, bromo-, and iodobenzoates. oup.com The specific biodegradation pathway for this compound would likely involve initial dehalogenation and subsequent cleavage of the aromatic ring.

Persistence and Bioaccumulation Potential in Ecosystems

Bioaccumulation is the process by which a substance builds up in an organism at a rate faster than it can be removed. Halogenated organic compounds, particularly those that are lipophilic, have the potential to bioaccumulate in the fatty tissues of organisms and magnify up the food chain. nih.gov The bioaccumulation potential of this compound would depend on its octanol-water partition coefficient (Kow), a measure of its lipophilicity. While specific data on the persistence and bioaccumulation of this compound were not found in the search results, the general behavior of halogenated aromatic compounds suggests that these are important considerations for its environmental risk assessment. nih.govnih.gov The environmental fate of iodine itself is complex, with various species and transformations occurring in aquatic and terrestrial systems. illinois.edu

Q & A

Q. What are the common synthetic routes for 5-Iodo-2-methoxybenzoic acid?